molecular formula C10H7F3N2O2 B2924390 Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate CAS No. 2007919-35-7

Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate

Cat. No.: B2924390
CAS No.: 2007919-35-7
M. Wt: 244.173
InChI Key: GEJLGIIAPUGJEN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 7-(trifluoromethyl)-2H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)8-5-3-2-4-6(10(11,12)13)7(5)14-15-8/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJLGIIAPUGJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=NN1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the reaction of 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

7-(trifluoromethyl)-1H-indazole-3-carboxylic acid+methanolcatalystMethyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate+water\text{7-(trifluoromethyl)-1H-indazole-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid+methanolcatalyst​Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The indazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs are categorized based on substituent positions and functional groups (Table 1):

Table 1: Structural Analogs and Similarity Scores

Compound Name CAS Number Substituent Position Functional Group Similarity Score*
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 877773-17-6 6 Ethyl ester 0.97
7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid 1053656-54-4 7 Carboxylic acid 0.86
Methyl 5-methyl-1H-indazole-3-carboxylate 858227-11-9 5 Methyl 0.88
Methyl 6-methyl-1H-indazole-3-carboxylate 1908-01-6 6 Methyl 0.88
1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide 1638591-49-7 7 Carboxamide N/A
Methyl 7-(benzyloxy)-1H-indazole-3-carboxylate 10-F728964 7 Benzyloxy N/A

*Similarity scores from structural fingerprint analysis (Tanimoto coefficient) .

Key Observations:

Positional Isomerism: Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (similarity 0.97) differs only in the position of the -CF$_3$ group (position 6 vs. 7). This minor shift can drastically alter steric and electronic properties, impacting binding affinity in pharmaceutical contexts. Methyl 5-methyl- and 6-methyl analogs (similarity 0.88) replace -CF$_3$ with methyl, reducing electronegativity and lipophilicity .

Functional Group Modifications: Carboxylic Acid vs. Ester: The carboxylic acid analog (similarity 0.86) lacks the methyl ester, increasing polarity and reducing cell permeability. This makes it less suitable for drug delivery but more reactive for conjugation .

Benzyloxy Substitution :

  • Methyl 7-(benzyloxy)-1H-indazole-3-carboxylate introduces a bulky benzyloxy group, which may sterically hinder interactions in biological systems but improve selectivity .
Comparison with Analog Syntheses:
  • Ethyl Ester Analog: Synthesized similarly but using ethanol instead of methanol for esterification .
  • Nitro Derivatives : Methyl 5-nitro-1H-indazole-3-carboxylate (CAS 78155-75-6) is prepared via nitration followed by esterification, highlighting the versatility of the indazole core .

Physicochemical Properties

Table 2: Property Comparison

Property This compound Ethyl 6-(trifluoromethyl) analog 7-(Trifluoromethyl)-carboxylic acid
Molecular Weight 244.17 258.19 230.13
LogP (Predicted) ~2.5* ~3.0* ~1.8*
Solubility Low in water, high in organic solvents Similar Higher water solubility
Stability Stable under dry conditions Similar Prone to decarboxylation

*Estimated using substituent contributions .

Key Differences:
  • The ethyl ester analog has higher lipophilicity (LogP ~3.0) due to the longer alkyl chain.
  • The carboxylic acid derivative exhibits higher aqueous solubility but lower stability due to acidic degradation .

This compound :

  • GHS Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
  • Handling : Use personal protective equipment (PPE) and avoid inhalation.

Biological Activity

Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate (CAS No. 2007919-35-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula: C10_{10}H7_{7}F3_{3}N2_{2}O2_{2}
  • Molecular Weight: 244.17 g/mol
  • Structure: The compound features an indazole core with a trifluoromethyl group at the 7-position and a carboxylate functional group at the 3-position, enhancing its solubility and biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Lipophilicity Enhancement: The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration into cell membranes .
  • Enzyme Interaction: The compound can modulate enzyme activities by binding to specific sites, leading to alterations in biochemical pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity: Studies have shown that indazole derivatives possess antimicrobial properties, making them potential candidates for treating infections .
  • Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory effects, which may be beneficial in conditions characterized by chronic inflammation .
  • Anticancer Properties: Preliminary studies suggest anticancer potential, particularly against specific cancer cell lines. For instance, related indazole compounds have demonstrated significant inhibitory effects on cancer cell proliferation .

Data Table: Biological Activities and IC50_{50} Values

Activity TypeCell Line/TargetIC50_{50} Value (nM)Reference
AntimicrobialMycobacterium tuberculosisNot specified
AnticancerSNU16 cell line77.4 ± 6.2
Enzyme InhibitionFGFR169.1 ± 19.8
Anti-inflammatoryVarious cytokine assaysNot specified

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of various indazole derivatives, including this compound, against several cancer cell lines. Results indicated that certain derivatives exhibited IC50_{50} values in the nanomolar range, highlighting their potential as anticancer agents .
  • Antimicrobial Screening : In a screening of a library of compounds against Mycobacterium tuberculosis, this compound showed promising activity, suggesting its potential role in developing new antitubercular drugs .

Pharmacokinetics and Safety Profile

The trifluoromethyl group not only enhances metabolic stability but also influences the pharmacokinetic properties of the compound. Its interactions with various biochemical pathways can lead to both therapeutic effects and potential side effects that need careful evaluation in clinical settings .

Q & A

Q. How is this compound utilized in metallopharmaceutical research?

  • Methodological Answer : The indazole core chelates transition metals (e.g., Pt, Ru) for anticancer agents. Synthesize complexes by refluxing with K2_2PtCl4_4 in ethanol/water (1:1). Characterize via 195Pt^{195}\text{Pt} NMR and cytotoxicity assays (e.g., against HeLa cells) .

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